![molecular formula C13H13ClN2O B267027 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267027.png)
1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals. This compound is also known as Clomazone and belongs to the pyrazole family of organic compounds.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole involves the inhibition of the biosynthesis of carotenoids in plants, fungi, and bacteria. This inhibition leads to the disruption of the electron transport chain, resulting in the accumulation of reactive oxygen species and ultimately leading to cell death.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole in lab experiments is its ability to selectively target certain organisms and cells. This makes it a valuable tool for studying the mechanisms of action of different biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole. One area of interest is its potential use in the development of new anti-cancer drugs. Additionally, further research could be conducted to explore its potential applications in the field of agriculture, such as its use as a herbicide or insecticide. Finally, more studies could be conducted to investigate the potential side effects and toxicity of this compound, which could help to inform its safe use in different applications.
Conclusion:
In conclusion, 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole is a compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals. Its ability to selectively target certain organisms and cells makes it a valuable tool for studying the mechanisms of action of different biological processes. While there are limitations to its use in certain experiments, there are several potential future directions for research on this compound, including its use in the development of new anti-cancer drugs and its potential as a herbicide or insecticide.
Synthesemethoden
The synthesis of 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole involves the reaction of 2-chlorobenzoyl chloride with 3,4,5-trimethyl-1H-pyrazole in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole has been extensively studied for its potential applications in the field of pharmaceuticals and agrochemicals. It has been found to exhibit herbicidal, fungicidal, and insecticidal properties. Additionally, it has been investigated for its potential use as an anti-cancer drug due to its ability to inhibit the growth of cancer cells.
Eigenschaften
Produktname |
1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole |
---|---|
Molekularformel |
C13H13ClN2O |
Molekulargewicht |
248.71 g/mol |
IUPAC-Name |
(2-chlorophenyl)-(3,4,5-trimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H13ClN2O/c1-8-9(2)15-16(10(8)3)13(17)11-6-4-5-7-12(11)14/h4-7H,1-3H3 |
InChI-Schlüssel |
WDBDAXHMEHIHQC-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C(=O)C2=CC=CC=C2Cl)C |
Kanonische SMILES |
CC1=C(N(N=C1C)C(=O)C2=CC=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.